molecular formula C19H23N5O3 B2687840 N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide CAS No. 860787-46-8

N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide

Cat. No.: B2687840
CAS No.: 860787-46-8
M. Wt: 369.425
InChI Key: DXESHGOBPDYGGU-UHFFFAOYSA-N
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Description

N'-[(1-Acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide is a heterocyclic compound featuring a quinoxaline core substituted with methyl groups at positions 2 and 3, and a carbohydrazide moiety linked to a 1-acetylpiperidine group. The quinoxaline scaffold is known for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N'-(1-acetylpiperidine-4-carbonyl)-2,3-dimethylquinoxaline-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-11-12(2)21-17-10-15(4-5-16(17)20-11)19(27)23-22-18(26)14-6-8-24(9-7-14)13(3)25/h4-5,10,14H,6-9H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESHGOBPDYGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NNC(=O)C3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its diverse biological activities. The structural components include:

  • Quinoxaline moiety : Implicated in various pharmacological effects.
  • Piperidine ring : Often associated with neuroactive properties.
  • Acetyl and carbonyl groups : Contributing to the compound's reactivity and interaction with biological targets.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In studies evaluating its effects on human colon cancer cells (HCT116 and HT29), the compound demonstrated potent inhibitory activity with IC50 values below 4 µM, indicating strong antiproliferative effects. Notably, some derivatives showed IC50 values under 1 µM, suggesting high efficacy in targeting malignant cells while sparing non-malignant counterparts .

Cell LineIC50 Value (µM)
HCT116< 1
HT29< 1
Non-malignant cells> 10

The mechanism through which this compound exerts its cytotoxic effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .
  • Mitochondrial Dysfunction : Evidence suggests that it causes depolarization of the mitochondrial membrane potential, a hallmark of early apoptotic events .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, indicating oxidative stress as a contributing factor to its cytotoxicity .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Colon Cancer : A comprehensive study assessed the effects of various analogs of this compound on colon cancer cell lines. Results indicated that compounds with specific substitutions on the quinoxaline ring exhibited enhanced selectivity and potency against malignant cells compared to non-malignant cells .
  • Neuropharmacological Effects : Preliminary investigations also suggest potential neuroprotective effects. The piperidine component may interact with neurotransmitter systems, although detailed mechanisms remain to be elucidated.

Comparison with Similar Compounds

N'-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide

  • Core Structure: Replaces quinoxaline with a quinoline ring, introducing a nitrogen atom at position 1 of the aromatic system.
  • Functional Groups: A piperidine-substituted quinoline linked to a pyridine-carbohydrazide.
  • This compound was synthesized but lacks reported bioactivity data .

N'-((2-Hydroxynaphthalen-1-yl)methylene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

  • Core Structure: Substitutes quinoxaline with a naphthalene system and incorporates an iodinated pyrazole.
  • Functional Groups : Hydroxynaphthyl and iodo-pyrazole groups increase steric bulk and electron-withdrawing effects.
  • Implications: The iodine atom may improve radiopharmaceutical applicability, while the naphthalene system could enhance π-π stacking interactions. No biological data are available .

N-(6-Methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

  • Core Structure: Features a reduced quinoxaline (tetrahydroquinoxaline) with a dioxo group.
  • Functional Groups : Carboxamide replaces carbohydrazide, reducing hydrogen-bonding capacity.
  • No activity data reported .

Molecular Properties and Bioactivity Trends

Compound Molecular Weight Key Functional Groups Reported Bioactivity
Target Compound ~374.4 (est.) Quinoxaline, carbohydrazide, acetylpiperidine None explicitly reported
N'-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide N/A Quinoline, pyridine-carbohydrazide Synthetic intermediate only
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 374.4 Pyrazolo-pyridine, carboxamide Not disclosed

Key Observations :

  • Carbohydrazide vs.
  • Quinoxaline vs. Quinoline: Quinoxaline’s dual nitrogen atoms create a more electron-deficient system than quinoline, which may influence binding to redox-active targets like cytochrome P450 enzymes.
  • Substituent Effects: Methyl groups on the quinoxaline core (target compound) enhance lipophilicity compared to hydroxyl or iodo substituents in analogs, possibly improving pharmacokinetics .

Antimicrobial Activity Context

While the target compound lacks explicit bioactivity data, structurally related fluoroquinolone derivatives (e.g., , entry 171) demonstrate potent antibacterial activity via DNA gyrase inhibition. Conversely, 1,3,4-oxadiazole-bearing benzimidazoles (, entry 172) exhibit broad-spectrum antimicrobial activity, highlighting the importance of heterocyclic diversity in drug design .

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